3-(Benzenesulfonyl)cyclobutan-1-ol
Description
Significance of Cyclobutane (B1203170) Derivatives in Advanced Organic Synthesis
Cyclobutane derivatives are valuable building blocks in organic synthesis due to their unique structural and reactive properties. acs.orgresearchgate.net The inherent ring strain of the four-membered ring, approximately 26 kcal/mol, makes them susceptible to selective ring-opening reactions, providing access to a diverse range of acyclic and cyclic compounds. acs.orgbaranlab.orgmasterorganicchemistry.com This reactivity, coupled with the ability to construct complex molecular architectures, has led to their increasing use in the synthesis of natural products and pharmacologically active molecules. researchgate.netbaranlab.org The development of stereoselective methods for their synthesis, such as [2+2] photocycloadditions, has further expanded their utility. baranlab.orgscispace.com The three-dimensional nature of the cyclobutane ring offers unique opportunities in medicinal chemistry, where it can serve as a bioisostere for other cyclic and aromatic systems. nih.govnih.gov
Strategic Importance of Benzenesulfonyl Moieties in Modulating Chemical Reactivity
The benzenesulfonyl group is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature. ontosight.ai This property makes it an excellent activating group, influencing the reactivity of adjacent atoms and functional groups. Benzenesulfonyl chlorides, for instance, are widely used to prepare sulfonamides and sulfonate esters from amines and alcohols, respectively. wikipedia.org The benzenesulfonyl moiety can also act as a leaving group in various reactions. Its presence in a molecule can significantly impact properties such as acidity and susceptibility to nucleophilic attack. In the context of cyclobutane rings, a benzenesulfonyl group can activate the ring towards specific transformations, including ring-opening and rearrangement reactions. nih.gov
Position of 3-(Benzenesulfonyl)cyclobutan-1-ol as a Prototypical System in Synthetic Methodology Research
This compound serves as a key example of a sulfonylated cyclobutanol (B46151). This bifunctional molecule, containing both a hydroxyl group and a benzenesulfonyl group on a cyclobutane core, presents opportunities for a variety of chemical transformations. The hydroxyl group can be derivatized or participate in reactions such as oxidation or elimination, while the benzenesulfonyl group can influence the reactivity of the cyclobutane ring and act as a handle for further functionalization. The stereochemical relationship between the two substituents (cis or trans) adds another layer of complexity and potential for stereocontrol in synthetic sequences. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it would be a valuable intermediate for accessing more complex molecules through ring-opening, substitution, or elimination pathways.
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
LRSVJGGNPYIXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzenesulfonyl Cyclobutan 1 Ol
The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-ol can be conceptually divided into two main stages: the formation of a suitably substituted cyclobutane (B1203170) framework and the subsequent installation of the benzenesulfonyl group.
Cyclobutane Ring Formation Strategies
The construction of the four-membered carbocyclic ring is a significant challenge in organic synthesis due to inherent ring strain. masterorganicchemistry.com Key strategies include cycloaddition reactions and ring contractions of larger heterocyclic systems.
[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane derivatives. nih.gov These reactions involve the union of two components possessing double bonds to form a four-membered ring. acs.org Both photochemical and thermal methods are employed, providing access to a wide array of substituted cyclobutanes that can serve as precursors to cyclobutanols. nih.govacs.org
Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org These reactions typically require one of the alkene partners to be conjugated to absorb UV or visible light, leading to an excited state that initiates the cycloaddition. acs.orglibretexts.org Intermolecular photocycloadditions of enones with alkenes are a classic example, yielding cyclobutane products. acs.org
Thermal [2+2] cycloadditions are also prevalent, especially those involving ketenes. libretexts.orgharvard.edu Ketenes, being sterically unencumbered and possessing a highly electrophilic carbonyl carbon, readily react with alkenes to form cyclobutanones. libretexts.orgharvard.edu These cyclobutanone (B123998) products can then be readily reduced to the corresponding cyclobutanols. A general strategy for creating tetrasubstituted cyclobutanes involves the intermolecular [2+2] cross-photoreaction of two different unsymmetrical alkenes, which can be guided by supramolecular principles in the solid state to achieve high selectivity. nih.gov
| Cycloaddition Method | Reactants | Key Features | Resulting Intermediate |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Alkene + Conjugated Enone | Requires light; proceeds through an excited state. acs.orglibretexts.org | Substituted Cyclobutanone |
| Thermal [2+2] Cycloaddition | Alkene + Ketene (B1206846) | Thermally driven; ketene is highly reactive. libretexts.orgharvard.edu | Substituted Cyclobutanone |
| Supramolecular Cross-Photoreaction | Two different unsymmetrical alkenes | Can produce chiral cyclobutanes with four different substituents quantitatively. nih.gov | Tetrasubstituted Cyclobutane |
An alternative and highly stereoselective route to functionalized cyclobutanes involves the ring contraction of larger, more readily available heterocyclic precursors. rsc.orgchemistryviews.org This approach circumvents the direct formation of the strained four-membered ring from acyclic or two-carbon components.
A novel and powerful method for synthesizing multisubstituted cyclobutanes is the contraction of pyrrolidine (B122466) rings using iodonitrene chemistry. acs.orgacs.org This strategy, developed by Antonchick and coworkers, allows for a highly stereoselective synthesis of cyclobutane derivatives from easily accessible pyrrolidines. chemistryviews.orgrsc.org The reaction is typically carried out by treating the pyrrolidine derivative with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, which generate the reactive iodonitrene species in situ. chemistryviews.orgrsc.org A key advantage of this method is the retention of stereochemistry, allowing for the creation of enantiopure cyclobutanes from optically pure pyrrolidines. acs.org
The mechanism of the iodonitrene-mediated ring contraction is proposed to proceed through a radical pathway. acs.org The key steps are as follows:
Electrophilic Amination : The iodonitrene species, generated in situ, reacts with the nitrogen atom of the pyrrolidine ring in an electrophilic amination step. acs.orgacs.org
Formation of a 1,1-Diazene : This amination leads to a reactive 1,1-diazene intermediate. chemistryviews.orgacs.org
Nitrogen Extrusion and Biradical Formation : The 1,1-diazene intermediate readily extrudes molecular nitrogen (N₂), generating a 1,4-biradical species. acs.orgacs.org
Intramolecular Cyclization : The 1,4-biradical undergoes rapid intramolecular cyclization through C-C bond formation to yield the final, contracted cyclobutane ring. acs.orgacs.org
The stereospecificity of this ring contraction is attributed to the rapid C-C bond formation from the 1,4-biradical intermediate. acs.org This mechanistic pathway explains the observed memory of chirality from the starting pyrrolidine to the cyclobutane product. acs.orgrsc.org
Introduction of the Benzenesulfonyl Moiety
Once a cyclobutane skeleton containing a hydroxyl group (a cyclobutanol) is formed, the final step is the introduction of the benzenesulfonyl group.
The most direct method for installing the benzenesulfonyl group is through the sulfonylation of a preformed cyclobutanol (B46151). This is a standard transformation in organic chemistry where the hydroxyl group of the alcohol reacts with a benzenesulfonyl derivative, typically benzenesulfonyl chloride, in the presence of a base. orgsyn.org Pyridine is commonly used as both the solvent and the base to neutralize the hydrochloric acid byproduct. orgsyn.org This reaction forms a sulfonate ester, linking the cyclobutane ring to the benzenesulfonyl group via an O-S bond.
Alternatively, recent methodologies have demonstrated the formation of 3-sulfonylcyclobutanol intermediates in a one-pot procedure. nih.gov In this approach, a methyl sulfone (such as phenyl methyl sulfone) is treated with a "double base" (a dialkylmagnesium solution) and then reacted with an epoxide like epichlorohydrin (B41342). nih.gov This sequence directly constructs the C-SO₂ bond on the ring, yielding a 3-sulfonylcyclobutanol intermediate, which is precisely the core structure of the target molecule. nih.gov
| Sulfonylation Protocol | Precursor | Reagents | Key Transformation |
|---|---|---|---|
| Sulfonate Ester Formation | Cyclobutanol | Benzenesulfonyl chloride, Pyridine | Converts an alcohol (-OH) to a sulfonate ester (-OSO₂Ph). orgsyn.org |
| One-Pot Cyclobutanol Formation | Phenyl methyl sulfone + Epichlorohydrin | Dialkylmagnesium, MsCl | Forms a 3-(phenylsulfonyl)cyclobutanol intermediate directly. nih.gov |
Tandem Cyclization-Sulfonylation Sequences
A highly efficient one-pot procedure for the synthesis of 3-(phenylsulfonyl)cyclobutanol has been developed, which proceeds via a tandem cyclization-sulfonylation sequence. This method utilizes readily available starting materials, methyl phenyl sulfone and epichlorohydrin, to construct the target molecule in a single reaction vessel. nih.gov
The reaction is initiated by the double deprotonation of methyl phenyl sulfone using a strong base, such as di-n-butylmagnesium (n-Bu₂Mg), at low temperatures. The resulting dianion then acts as a nucleophile, attacking epichlorohydrin to induce ring-opening and subsequent intramolecular cyclization. This tandem process forms the cyclobutane ring and installs the sulfonyl and hydroxyl groups in one concerted sequence. The reaction is typically quenched with an acid to afford the final 3-(phenylsulfonyl)cyclobutanol product. nih.govnih.gov
Key to the success of this transformation is the use of a dialkylmagnesium reagent, which serves as a "double base" to facilitate the initial deprotonation steps. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), with the Rf value of the intermediate 3-(phenylsulfonyl)cyclobutanol being significantly lower than that of the starting methyl phenyl sulfone. nih.gov
Table 1: Reaction Parameters for the One-Pot Synthesis of 3-(Phenylsulfonyl)cyclobutanol
| Parameter | Condition |
| Starting Materials | Methyl phenyl sulfone, Epichlorohydrin |
| Base | Di-n-butylmagnesium (n-Bu₂Mg) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 3 hours after addition of epichlorohydrin |
| Workup | Acidic quench |
This table is based on data from a representative experimental procedure for the synthesis of 3-(phenylsulfonyl)cyclobutanol. nih.gov
Asymmetric and Enantioselective Synthetic Routes
The synthesis of enantiomerically pure or enriched this compound is crucial for its potential applications in pharmaceuticals, where specific stereoisomers often exhibit desired biological activity. Asymmetric and enantioselective routes focus on controlling the stereochemistry of the cyclobutane ring during its formation or through subsequent functionalization.
Chiral Catalysis in the Construction of Benzenesulfonylated Cyclobutane Architectures
Chiral catalysts play a pivotal role in the asymmetric synthesis of cyclobutane derivatives. While a direct catalytic asymmetric synthesis of this compound from achiral precursors in one step is not extensively documented, the use of chiral catalysts in related transformations highlights a viable strategy. For instance, chiral catalysts can be employed in the enantioselective reduction of a prochiral ketone, such as 3-(benzenesulfonyl)cyclobutan-1-one (B2640620), to yield the chiral alcohol.
Noyori's asymmetric transfer hydrogenation conditions, utilizing catalysts like RuCl(S,S)-Tsdpen, have proven highly effective for the enantioselective reduction of similar cyclobutanones, achieving excellent yields and high enantiomeric excess (ee). nih.gov Another approach involves the use of chiral oxazaborolidine catalysts, such as (S)-B-Me, which have been successful in the asymmetric reduction of 3,3-disubstituted cyclobutanones. nih.gov These methodologies suggest that a similar catalytic reduction of 3-(benzenesulfonyl)cyclobutan-1-one could provide access to enantioenriched this compound.
Stereocontrol Strategies in Ring Formation and Subsequent Functionalization
Stereocontrol in the synthesis of this compound can be achieved through several strategic approaches. One key strategy involves the diastereoselective reduction of the corresponding ketone, 3-(benzenesulfonyl)cyclobutan-1-one. The inherent puckered nature of the cyclobutane ring influences the facial selectivity of hydride attack, often leading to a preference for one diastereomer.
Furthermore, stereocontrol can be exerted during the ring-forming reaction itself. While the one-pot synthesis from epichlorohydrin generally yields a racemic product, modifications to this pathway or the use of chiral starting materials could potentially induce stereoselectivity. The development of new synthetic methods that allow for the control of multiple contiguous stereocenters is an active area of research in cyclobutane chemistry. calstate.edu
Optimization of Reaction Parameters and Yield Enhancement
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Studies on the synthesis of related 1-sulfonylbicyclo[1.1.0]butanes, which proceed through a 3-sulfonylcyclobutanol intermediate, provide valuable insights into the key parameters that can be tuned. nih.gov
A crucial factor is the choice and amount of base used in the initial deprotonation step. The use of at least two equivalents of base is often necessary to favor the formation of the desired cyclobutanol intermediate. nih.gov The temperature profile of the reaction, including the initial cooling and subsequent warming to room temperature, also plays a significant role in the reaction outcome. nih.gov Solvent choice, concentration of reactants, and reaction time are other parameters that can be systematically varied to enhance the yield.
Table 2: Optimization of a Model Reaction for the Formation of a Sulfonylated Cyclobutane Intermediate
| Entry | Base (equiv.) | Activating Reagent | Temperature (°C) | Yield (%) |
| 1 | n-BuLi (2.2) | MsCl | -78 to rt | 14 |
| 2 | n-Bu₂Mg (1.0) | MsCl | -78 to rt | 77 |
| 3 | n-Bu₂Mg (1.0) | NsCl | -78 to rt | 61 |
| 4 | n-Bu₂Mg (1.0) | TsCl | -78 to rt | 75 |
This table is adapted from optimization studies on a model reaction leading to a sulfonylated bicyclobutane via a 3-sulfonylcyclobutanol intermediate. nih.gov It demonstrates the impact of the base and activating agent on the yield.
Chemical Reactivity and Transformations of 3 Benzenesulfonyl Cyclobutan 1 Ol
Reactions Involving the Cyclobutanol (B46151) Framework
The cyclobutanol moiety is a key reactive center, participating in both ring-opening transformations that relieve ring strain and functionalization reactions of the hydroxyl group.
The relief of ring strain is a powerful driving force for the C-C bond cleavage reactions of cyclobutanol derivatives. These transformations are often catalyzed by transition metals and can lead to a diverse array of linear and cyclic products.
Palladium catalysts are known to promote the formal [2+2]-retrocyclization of cyclobutanols. This process involves the cleavage of two C-C bonds within the cyclobutane (B1203170) ring, leading to the formation of two new molecular fragments. While specific studies on 3-(Benzenesulfonyl)cyclobutan-1-ol are not extensively documented in this context, related research on other cyclobutanol derivatives suggests that the choice of ligand is crucial in directing the reaction pathway. For instance, the use of bulky phosphine (B1218219) ligands can favor retrocyclization over other competing reactions like polymerization.
The selective cleavage of C(sp³)-C(sp³) bonds in cyclobutanol derivatives is a synthetically valuable transformation that allows for the construction of complex molecular architectures. Transition metals such as palladium and iridium are effective catalysts for these reactions. nih.gov The reaction typically proceeds through the formation of a metal-alkoxide intermediate, followed by β-carbon elimination, which results in the opening of the cyclobutane ring. The regioselectivity of the C-C bond cleavage can be influenced by the substitution pattern on the cyclobutane ring and the nature of the catalyst and ligands employed. In the case of this compound, the electron-withdrawing nature of the benzenesulfonyl group is expected to influence the stability of potential intermediates and thus the outcome of the cleavage reaction.
The strain inherent in the cyclobutane ring makes it a suitable monomer for ring-opening polymerization (ROP). This process, often initiated by C-C bond scission, can lead to the formation of polymers with unique structures and properties. Palladium-catalyzed ROP of cyclobutanol derivatives has been reported to yield polyketones. The polymerization is thought to proceed via a β-carbon elimination of a palladium-alkoxide intermediate, followed by insertion of subsequent monomer units. The presence of the benzenesulfonyl group in this compound could potentially influence the polymerization process, affecting the polymer's molecular weight and properties.
The hydroxyl group of this compound is a versatile handle for a variety of chemical modifications, including etherification and esterification. These reactions allow for the introduction of diverse functional groups, expanding the synthetic utility of this building block.
Standard etherification methods, such as the Williamson ether synthesis, can be employed to convert the hydroxyl group into an ether linkage. This reaction typically involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Similarly, esterification can be achieved through reaction with a carboxylic acid or its derivative, often in the presence of an acid catalyst (Fischer esterification) or a coupling agent. These derivatizations can be used to protect the hydroxyl group or to introduce specific functionalities for further synthetic transformations. Studies on related 3-borylated cyclobutanols have demonstrated efficient esterification and etherification, suggesting similar reactivity for this compound. nih.gov
Table 1: Potential Functionalization Reactions of the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Acyl chloride, Base (e.g., Pyridine) | Ester |
Ring-Opening Transformations
Reactivity Modulated by the Benzenesulfonyl Group
The strongly electron-withdrawing benzenesulfonyl group exerts a significant influence on the reactivity of the cyclobutane ring. This influence is primarily electronic, affecting the acidity of adjacent protons and the stability of charged intermediates.
The presence of the sulfonyl group can facilitate reactions that involve the formation of a carbanion at the adjacent carbon atom due to the stabilization of the negative charge through resonance and inductive effects. This can be exploited in various base-mediated reactions.
Furthermore, the benzenesulfonyl group can act as a leaving group in certain nucleophilic substitution or elimination reactions, although this is less common than its role as an activating group. The specific influence of the benzenesulfonyl group on the ring-opening and functionalization reactions of this compound is an area that warrants further detailed investigation to fully harness its synthetic potential.
Influence of Sulfonyl Groups on Electrophilicity and Reaction Pathways
The sulfonyl group (–SO₂–) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation by the sulfur atom. wikipedia.orgwikiwand.comresearchgate.net Its presence on the cyclobutane ring significantly impacts the molecule's electronic properties and reactivity.
Increased Electrophilicity : The benzenesulfonyl moiety withdraws electron density from the cyclobutane ring, making the carbon atoms, particularly the one directly attached to the sulfur (C3), more electrophilic. This heightened electrophilicity renders the ring more susceptible to attack by nucleophiles. Electron-withdrawing substituents are known to increase the reactivity of molecules toward nucleophiles by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net
Acidity of α-Protons : The protons on the carbons adjacent to the sulfonyl group (the α-carbons) exhibit increased acidity. This is because the electron-withdrawing nature of the sulfonyl group stabilizes the resulting carbanion (α-sulfonyl carbanion) through resonance and inductive effects. wikiwand.com This allows for deprotonation under relatively mild basic conditions, creating a nucleophilic center that can participate in various carbon-carbon bond-forming reactions.
Reaction Pathways : The electronic effects of the sulfonyl group steer the molecule towards specific reaction pathways. While electrophilic substitution is generally deactivated, the ring becomes activated for nucleophilic substitution. libretexts.orglibretexts.org The group can act as a control element, directing the regioselectivity of reactions and enabling transformations that would not be feasible on a simple cyclobutanol ring.
Nucleophilic Substitution and Cycloaddition Reactions Directed by the Sulfonyl Moiety
The benzenesulfonyl group is an excellent leaving group in nucleophilic substitution reactions and can act as a directing group in cycloadditions.
Nucleophilic Substitution : Aryl and alkyl sulfones can undergo nucleophilic substitution where the sulfonyl group is displaced by a nucleophile. In the context of this compound, a nucleophile can attack the carbon atom bearing the sulfonyl group. The reaction is facilitated by the stability of the departing benzenesulfinate (B1229208) anion. Such reactions are analogous to nucleophilic aromatic substitution (SNAr), where strong electron-withdrawing groups activate a ring toward nucleophilic attack. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a transient intermediate. youtube.com
Cycloaddition Reactions : In cycloaddition reactions, the sulfonyl group can significantly influence the outcome. For instance, in Diels-Alder or other pericyclic reactions, a sulfonyl group on a diene or dienophile can lower the energy of the molecule's LUMO, making it more reactive in LUMO-diene controlled reactions. nih.gov This deliberate incorporation of an electron-withdrawing sulfonyl group can enable cycloadditions to proceed under milder conditions, such as at room temperature, while controlling the regioselectivity of the addition. nih.gov While specific examples involving this compound are not prevalent, the principle is well-established in the synthesis of complex polycyclic scaffolds. nih.gov
Catalytic C-S Bond Functionalization and Desulfonylation Strategies
Once the sulfonyl group has served its synthetic purpose, it is often modified or removed.
C-S Bond Functionalization : The carbon-sulfur bond in sulfones can be targeted in catalytic functionalization reactions. Transition-metal catalysis, in particular, provides powerful methods for C-S bond activation. nih.gov For example, iron-catalyzed C-H functionalization/C-S bond formation has been used for synthesizing benzothiazoles, showcasing the utility of manipulating sulfur-containing functionalities under catalytic conditions. rsc.org These strategies allow for the transformation of the C-S bond into other valuable chemical bonds.
Desulfonylation : Desulfonylation is the removal of a sulfonyl group, typically replacing the C-S bond with a C-H bond. wikipedia.orgwikiwand.com This is a reductive process due to the electron-withdrawing nature of the sulfonyl group. wikipedia.orgwikiwand.com A variety of reagents are effective for this transformation, the choice of which depends on the substrate and desired outcome. organicreactions.org
| Reagent Class | Specific Examples | Typical Application |
|---|---|---|
| Active Metals / Salts | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Samarium(II) iodide (SmI₂) | General reduction of alkyl and allylic sulfones to alkanes. wikipedia.org |
| Tin Hydrides | Tributyltin hydride (n-Bu₃SnH) | Radical-mediated reduction of sulfones. wikipedia.org |
| Transition Metal Complexes | Pd(PPh₃)₄/LiHBEt₃, PdCl₂(dppp)/LiHBEt₃ | Catalytic reductive desulfonylation under milder conditions. wikipedia.orgwikiwand.com |
Intermolecular and Intramolecular Coupling Reactions
The functional groups on this compound allow it to participate in a range of coupling reactions to build more complex molecular architectures.
Cross-Coupling Methodologies (e.g., FeCl₃-Catalyzed Transformations)
Iron(III) chloride (FeCl₃) is an inexpensive and environmentally benign Lewis acid catalyst used in a variety of cross-coupling reactions. While precious metals like palladium are common, iron catalysis has emerged as a sustainable alternative. nih.gov FeCl₃ has been shown to effectively catalyze the oxidative cross-coupling of phenols with various nucleophiles, including other phenols and aminonaphthalenes, to form C-O or C-N bonds. nih.gov In these reactions, FeCl₃ facilitates the formation of a reactive phenoxyl radical intermediate which then couples with the nucleophile. nih.gov The success of these transformations often depends on the purity of the FeCl₃ source, as trace metal impurities can influence catalytic activity. nih.gov Although direct application to this compound is not widely documented, the presence of the hydroxyl group suggests potential for participation in similar iron-catalyzed oxidative coupling schemes.
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Phenols | 2-Aminonaphthalenes | N,O-Biaryl Compounds | nih.gov |
| Aryl Grignard Reagents | Alkyl Halides | Alkylated Arenes | researchgate.net |
| Phenols | 1,3-Dicarbonyl Compounds | C-C Coupled Phenolic Architectures | nih.gov |
Intramolecular Cyclization for the Construction of Fused and Bridged Systems (e.g., Bicycloalkyl Boronates)
The strained cyclobutane ring and its functional groups make it an excellent precursor for intramolecular reactions to form complex bicyclic structures. Such frameworks are of high interest in medicinal chemistry as saturated bioisosteres for aromatic rings. chemrxiv.orgnih.gov A notable strategy involves the intramolecular cyclization of substituted cyclobutanones (which can be derived from the oxidation of this compound) to generate bicycloalkyl boronates. chemrxiv.orgnih.gov This approach allows for the construction of diverse and highly substituted caged bicyclic molecules, such as bicyclo[1.1.1]pentanes (BCPs) and other [n.m.1] scaffolds. chemrxiv.orgnih.gov The resulting bridgehead boronate (e.g., a boronic acid pinacol (B44631) ester or Bpin) is a versatile synthetic handle for further downstream functionalization. chemrxiv.orgnih.gov
This methodology provides a modular and divergent route to complex, three-dimensional structures from readily accessible cyclobutane precursors. nih.gov The cyclization can be viewed as a formal [3+1] cycloaddition, building molecular complexity rapidly. nih.gov
Radical Reactions and Their Applications in Functionalization
Radical chemistry offers powerful and complementary strategies for bond formation. acs.org Sulfonyl-containing compounds are highly versatile in radical transformations, where the sulfonyl group often acts as a radical leaving group. acs.org
The C–S bond in this compound can be cleaved homolytically to generate a cyclobutyl radical. This process is often initiated by reducing agents like tributyltin hydride (n-Bu₃SnH) in the presence of a radical initiator like AIBN (azobisisobutyronitrile). wikipedia.orguchicago.edu Mechanistic studies suggest that reduction with metal amalgams involves electron transfer to the sulfone, which then fragments to a sulfinate anion and a carbon-centered radical. wikipedia.org
Once formed, this cyclobutyl radical intermediate can be trapped by various radical acceptors or participate in subsequent reaction cascades. For instance, it can undergo hydrogen atom transfer (HAT) to achieve desulfonylation or be used in trifunctionalization reactions where a radical addition initiates a cascade of events, including cyclization and fragmentation. wikipedia.orgmdpi.com The radical generated from C-S bond cleavage can also participate in cyclization reactions onto nearby functional groups or aromatic rings, providing a pathway to fused ring systems. rsc.org The versatility of sulfones as "chemical chameleons" in radical processes makes them valuable precursors for complex molecule synthesis. acs.org
Alkenyl Sulfones as Efficient Radical Acceptors
No information was found regarding the conversion of this compound to an alkenyl sulfone and its subsequent use as a radical acceptor.
Photoredox-Catalyzed Functionalizations and C-H Activation
There are no specific studies on the photoredox-catalyzed functionalizations or C-H activation of this compound. While photoredox catalysis is a powerful tool for the functionalization of alcohols and C-H bonds in various molecules, nih.govprinceton.edunih.govyoutube.com and for C-H activation in cyclobutane systems, nih.govnih.gov these methodologies have not been specifically applied to or reported for this compound.
Table of Compounds
Mechanistic Investigations of Reactions Involving 3 Benzenesulfonyl Cyclobutan 1 Ol
Elucidation of Comprehensive Reaction Pathways and Intermediates
Reactions involving 3-(Benzenesulfonyl)cyclobutan-1-ol can be expected to proceed through several potential pathways, largely dictated by the reaction conditions and the nature of the reagents employed. The inherent strain of the cyclobutane (B1203170) ring, coupled with the electronic properties of the hydroxyl and benzenesulfonyl substituents, makes this molecule susceptible to ring-opening reactions, substitutions, and eliminations.
One plausible reaction pathway involves the nucleophilic substitution of the benzenesulfonyl group, which is a good leaving group. This could occur via an S(_N)1 or S(_N)2 mechanism. In an S(_N)1 reaction, the departure of the benzenesulfonate (B1194179) group would lead to a secondary cyclobutyl carbocation intermediate. The stability of this carbocation is a critical factor; however, cyclobutyl carbocations are known to be relatively unstable and prone to rearrangement. In an S(_N)2 reaction, a nucleophile would attack the carbon bearing the benzenesulfonyl group in a single concerted step, leading to inversion of stereochemistry.
Elimination reactions are also a likely pathway, particularly in the presence of a strong base. This would involve the removal of a proton from a carbon adjacent to the benzenesulfonyl group, leading to the formation of a double bond and expulsion of the leaving group. The regioselectivity of this elimination would depend on the relative acidity of the available protons.
Ring-opening reactions are a characteristic feature of strained cyclobutane systems. These can be initiated by various stimuli, including acid, base, or heat. For instance, in the presence of a Lewis acid, coordination to the hydroxyl group could facilitate the opening of the cyclobutane ring to form a more stable, acyclic carbocation. chemrxiv.org Similarly, computational studies on the ring-opening of cyclobutenones have shown that such processes can be initiated by the addition of a nucleophile, leading to a cascade of rearrangements. nih.gov
The formation of radical intermediates is another possibility, especially under photochemical or radical-initiating conditions. Studies on the stereospecific synthesis of cyclobutanes from pyrrolidines suggest the involvement of 1,4-biradical intermediates. nih.govntu.ac.ukacs.org In the case of this compound, homolytic cleavage of a C-S or C-C bond could generate radical species that would subsequently undergo further reactions.
Finally, the hydroxyl group itself can participate in reactions such as oxidation to the corresponding ketone, 3-(benzenesulfonyl)cyclobutanone, or etherification . The synthesis of 3-(benzyloxy)-1-cyclobutanone has been reported, indicating that the hydroxyl group can be readily functionalized. google.com
A proposed mechanism for the formation of certain pyrrole (B145914) derivatives involves a nucleophilic attack followed by intramolecular cyclization, suggesting that similar intramolecular reactions could be possible for this compound, potentially leading to bicyclic products. mdpi.com
Analysis of Transition State Geometries and Associated Energetics
The geometry of the transition state and its associated energy barrier are critical determinants of a reaction's rate and mechanism. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) would be invaluable for elucidating these parameters.
In an S(_N)2 reaction , the transition state would feature a trigonal bipyramidal geometry at the carbon undergoing substitution, with the incoming nucleophile and the departing benzenesulfonate group occupying the axial positions. The energy of this transition state would be highly sensitive to steric hindrance around the reaction center.
For an S(_N)1 reaction , the rate-determining step is the formation of the carbocation intermediate. The transition state for this step would resemble the carbocation itself. The energy barrier would be primarily influenced by the stability of the resulting cyclobutyl carbocation.
In elimination reactions , the transition state can be E2-like (concerted) or E1cb-like (stepwise, via a carbanion). The geometry of the E2 transition state requires a specific anti-periplanar arrangement of the proton being removed and the leaving group. The energetics would be influenced by the strength of the base, the acidity of the proton, and the stability of the forming alkene.
Ring-opening reactions of cyclobutanes often proceed through transition states where one of the C-C bonds is significantly elongated. Computational studies on the reaction of bicyclo[1.1.0]butanes have shed light on the activation modes and intermediates in such strained systems. chemrxiv.org The energetics of these processes are driven by the release of ring strain.
The table below summarizes hypothetical energetic considerations for different reaction pathways of this compound, based on general principles.
| Reaction Pathway | Plausible Intermediate | Key Energetic Factors |
| S(_N)1 | Cyclobutyl carbocation | Stability of the carbocation, solvation of the leaving group |
| S(_N)2 | Pentacoordinate carbon | Steric hindrance, nucleophile strength, leaving group ability |
| E2 | Alkene | C-H bond acidity, base strength, stereoelectronic requirements |
| Ring Opening | Acyclic carbocation/radical | Ring strain release, stability of the resulting open-chain species |
Studies on Stereoretentive Mechanisms and Stereospecificity in Cyclobutane Formation
The stereochemistry of reactions involving cyclobutanes is of significant interest. The synthesis of substituted cyclobutanes can often be achieved with a high degree of stereocontrol.
Stereospecificity in formation: The synthesis of the this compound precursor itself would likely dictate its initial stereochemistry. Methods for the stereoselective synthesis of cyclobutanes include [2+2] cycloadditions and ring contractions of other cyclic systems. nih.govntu.ac.ukacs.orgresearchgate.net For instance, the ring contraction of pyrrolidines has been shown to proceed stereospecifically, suggesting that the stereochemistry of the starting material is retained in the cyclobutane product. nih.govntu.ac.ukacs.org This is often rationalized by the formation of a short-lived intermediate, such as a 1,4-biradical, that collapses to the product faster than bond rotation can occur. nih.govntu.ac.ukacs.org
Stereoretentive mechanisms in reactions: In reactions of this compound, the stereochemical outcome depends on the mechanism. An S(_N)2 reaction would proceed with inversion of configuration at the reaction center. In contrast, an S(_N)1 reaction, proceeding through a planar carbocation, would lead to a mixture of stereoisomers (racemization).
However, under certain conditions, stereoretentive nucleophilic substitutions are possible. For example, neighboring group participation by the hydroxyl group could lead to the formation of a bicyclic intermediate, which would then be attacked by a nucleophile, ultimately resulting in retention of stereochemistry.
The stereospecific synthesis of cyclobutanones from cyclopropanones has been reported to proceed with complete stereospecificity, highlighting that ring expansion reactions can also be highly stereocontrolled. nih.gov
Steric and Electronic Effects of Substituents on Reaction Mechanisms
The benzenesulfonyl and hydroxyl groups exert significant steric and electronic effects that influence the reactivity of the cyclobutane ring.
Electronic Effects:
The benzenesulfonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the sulfone group. This has several consequences:
It makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.
It increases the acidity of the protons on the adjacent carbon atoms, facilitating elimination reactions.
In nucleophilic aromatic substitution, electron-withdrawing groups are known to accelerate the reaction. masterorganicchemistry.com
The hydroxyl group has a dual electronic nature. It is electron-withdrawing by induction but can be electron-donating by resonance. It can also act as a proton donor or acceptor and can participate in hydrogen bonding.
Steric Effects:
The benzenesulfonyl group is sterically bulky. This can hinder the approach of nucleophiles in S(_N)2 reactions, potentially favoring an S(_N)1 mechanism or elimination.
The relative positions of the hydroxyl and benzenesulfonyl groups (cis or trans) will significantly impact the steric environment around the cyclobutane ring and influence which face of the ring is more accessible to reagents.
The interplay of these effects is summarized in the table below:
| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |
| -SO(_2)Ph | Strongly electron-withdrawing | Bulky | Enhances electrophilicity of C-1; increases acidity of adjacent protons; hinders S(_N)2 attack |
| -OH | Inductively withdrawing, resonantly donating | Moderate | Can act as a nucleophile (neighboring group participation) or leaving group (after protonation) |
Computational and Theoretical Analysis
Density Functional Theory (DFT) Studies of Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular geometries and electronic properties of organic compounds. libretexts.org For 3-(Benzenesulfonyl)cyclobutan-1-ol, DFT calculations would provide crucial insights into its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.
The electronic structure of this compound would be significantly influenced by the electron-withdrawing nature of the benzenesulfonyl group and the polar hydroxyl group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy gap between the HOMO and LUMO, for instance, provides a measure of the molecule's chemical stability and reactivity. nih.gov An analysis of the electrostatic potential (ESP) would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), highlighting potential sites for chemical reactions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for Related Substituted Cyclobutanes
| Compound | Method/Basis Set | Calculated Property | Value |
| Cyclobutane (B1203170) | B3LYP/6-31G(d) | C-C Bond Length | 1.55 Å |
| Cyclobutanol (B46151) | B3LYP/6-31G(d) | C-O Bond Length | 1.43 Å |
| Phenylsulfonyl Methane | B3LYP/6-31G(d) | S=O Bond Length | 1.45 Å |
Note: The data in this table is for illustrative purposes for related structures, as specific DFT data for this compound is not available in published literature.
Ab Initio Investigations of Reaction Mechanisms and Thermodynamic Profiles
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are invaluable for investigating reaction mechanisms and determining the thermodynamic profiles of chemical processes. osti.gov For this compound, ab initio calculations could be employed to study a variety of potential reactions, such as nucleophilic substitution at the carbon bearing the hydroxyl group or reactions involving the sulfonyl group.
For instance, ab initio calculations on related sulfones have been used to understand their electronic structure and bonding. researchgate.net Such studies on this compound would elucidate the influence of the cyclobutane ring and the substituents on its reactivity and stability.
Predictive Modeling of Reactivity and Stereoselectivity
Predictive modeling, often leveraging computational methods like DFT, can forecast the reactivity and stereoselectivity of chemical reactions. For this compound, such models could predict the outcomes of various transformations. For example, in reactions where new stereocenters are formed, computational models can help predict which diastereomer or enantiomer will be the major product.
The stereoselectivity would be dictated by the steric and electronic effects of the existing substituents on the cyclobutane ring. The bulky benzenesulfonyl group and the hydroxyl group would create a specific steric environment, directing incoming reagents to attack from the less hindered face of the molecule. Electronic factors, such as the polarization of bonds, would also play a crucial role in determining the regioselectivity and stereoselectivity of reactions.
While specific predictive models for this compound are not documented, the principles of using computational chemistry to predict reactivity and stereoselectivity in substituted cyclobutanes are well-established. nih.gov
Conformational Analysis and Ring Strain Considerations in Cyclobutane Systems
The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.org In a planar conformation, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. To alleviate some of the torsional strain that would arise from eclipsing hydrogen atoms in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation. youtube.com
For this compound, the conformational landscape would be more complex due to the presence of the two substituents. The benzenesulfonyl and hydroxyl groups can occupy either axial or equatorial positions on the puckered cyclobutane ring. The relative stability of these different conformers would be determined by a balance of steric interactions and intramolecular forces, such as hydrogen bonding.
Computational methods are essential for determining the energies of these different conformers and identifying the most stable conformation. nih.gov The ring strain in this compound is expected to influence its reactivity, as reactions that lead to a release of this strain are often thermodynamically favored. acs.org
Table 2: Ring Strain Energies of Small Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
Source: Data compiled from various sources on organic chemistry principles. libretexts.orgmasterorganicchemistry.com
Theoretical Models for the Transmission of Non-Classical Effects
The study of non-classical effects, such as through-space and through-bond interactions, is an advanced area of theoretical chemistry. In this compound, theoretical models could be used to investigate if any such interactions exist between the benzenesulfonyl and hydroxyl groups.
These interactions can be transmitted through the sigma-bond framework of the cyclobutane ring or directly through space. Such effects can influence the molecule's conformation, reactivity, and spectroscopic properties. While the direct study of these effects in this compound has not been reported, computational analysis of related systems often reveals the subtle electronic interactions that govern molecular behavior.
Advanced Applications in Organic Synthesis
Role as Building Blocks for Complex Molecular Architectures
The inherent ring strain and functionality of 3-(Benzenesulfonyl)cyclobutan-1-ol make it an ideal starting material for synthesizing intricate and challenging molecular structures. Its utility spans from the creation of highly strained bicyclic systems to the assembly of novel polymeric materials and functionalized heterocyclic compounds.
The cyclobutane (B1203170) ring of this compound serves as a valuable precursor for the construction of even more strained bicycloalkanes, such as bicyclobutanes and bicyclo[1.1.1]pentanes. These motifs are of significant interest due to their unique three-dimensional structures and their ability to act as bioisosteres for larger, more flexible groups in medicinal chemistry.
A key strategy involves the intramolecular cyclization of derivatives of this compound. For instance, conversion of the hydroxyl group to a suitable leaving group can facilitate a ring-closing reaction to form the bicyclobutane core. The benzenesulfonyl group plays a crucial role in activating the adjacent carbon atom, making it susceptible to nucleophilic attack and enabling the desired cyclization.
Furthermore, derivatives of this compound can be employed in the synthesis of bicyclo[1.1.1]pentanes (BCPs). The synthesis of BCPs often involves the reaction of [1.1.1]propellane with radical precursors. While direct use of this compound for this purpose is not extensively documented, its structural motif is closely related to precursors used in such syntheses. The general approach involves the generation of a radical at the 3-position of the cyclobutane ring, which can then react with [1.1.1]propellane to afford the desired BCP derivative.
| Strained Bicycloalkane | Synthetic Strategy | Role of this compound |
| Bicyclobutane Derivatives | Intramolecular cyclization | Precursor with a leaving group at the 1-position and an activating sulfonyl group at the 3-position. |
| Bicyclo[1.1.1]pentane Derivatives | Radical addition to [1.1.1]propellane | Serves as a potential precursor for the generation of the necessary cyclobutyl radical. |
Recent research has highlighted the potential of cyclobutanone (B123998) derivatives, which can be accessed from this compound through oxidation, in the synthesis of novel polyketone materials. The ring strain of the cyclobutanone monomer makes it amenable to ring-opening polymerization, leading to the formation of linear polymers with unique properties.
The polymerization can be initiated by various methods, including anionic, cationic, and transition-metal-catalyzed processes. The resulting polyketones are of interest for their potential applications in materials science, owing to their thermal stability, mechanical properties, and the presence of carbonyl groups along the polymer backbone, which can be further functionalized. The benzenesulfonyl group, if carried through the synthesis, could impart specific properties to the resulting polymer, such as altered solubility or thermal behavior.
The reactivity of this compound and its derivatives has been harnessed for the synthesis of a variety of functionalized heterocyclic systems. A common strategy involves a ring-expansion reaction, often promoted by a base or a transition metal catalyst.
For example, the reaction of 3-(benzenesulfonyl)cyclobutanone, obtained by oxidation of the parent alcohol, with substituted phenols can lead to the formation of benzofurans. This transformation likely proceeds through an initial nucleophilic addition of the phenol (B47542) to the carbonyl group, followed by a rearrangement and elimination sequence that results in the aromatic heterocyclic core. Similar strategies can be employed with anilines and thiophenols to access functionalized indoles and benzothiophenes, respectively. The benzenesulfonyl group often plays a dual role in these reactions, activating the cyclobutanone ring and potentially influencing the regioselectivity of the annulation.
| Heterocyclic System | General Synthetic Approach | Key Transformation |
| Benzofurans | Reaction with phenols | Ring expansion/annulation |
| Indoles | Reaction with anilines | Ring expansion/annulation |
| Benzothiophenes | Reaction with thiophenols | Ring expansion/annulation |
Utilization as Masked Functional Groups in Multistep Synthetic Sequences
In the context of complex, multistep organic synthesis, the ability to "mask" or protect a reactive functional group is of paramount importance. The 3-(benzenesulfonyl)cyclobutanol moiety can be viewed as a masked form of other, more reactive functionalities.
For instance, the cyclobutanol (B46151) ring can be considered a masked γ-hydroxyketone. Through a retro-aldol type fragmentation, the ring can be opened to reveal this functionality at a later stage in the synthesis. This strategy allows for the introduction of a latent ketone and alcohol in a protected form, which can be unmasked under specific conditions to avoid interference with other reactive sites in the molecule. The benzenesulfonyl group can modulate the stability and reactivity of the ring, influencing the conditions required for the unmasking step.
Strategies for Diversity-Oriented Synthesis and Scaffold Generation
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The compact and functionalized nature of this compound makes it an attractive scaffold for DOS.
Future Research Directions
Development of Novel Catalytic Systems for Enhanced Synthesis and Transformations
The development of innovative catalytic systems is a cornerstone of advancing the chemistry of 3-(Benzenesulfonyl)cyclobutan-1-ol. Research in this area will likely focus on enhancing the efficiency and selectivity of its synthesis and subsequent transformations. The exploration of new catalysts could lead to milder reaction conditions, higher yields, and improved stereocontrol, making the production of this valuable building block more practical and cost-effective.
Furthermore, novel catalytic transformations of the existing this compound scaffold are a promising avenue. This could involve the use of transition metal catalysis or organocatalysis to introduce new functional groups or to induce rearrangements that would otherwise be difficult to achieve. Such advancements would significantly broaden the synthetic utility of this compound.
Exploration of Unprecedented Reactivity Modes and Mechanistic Pathways
A deeper understanding of the inherent reactivity of this compound is crucial for unlocking its full potential. Future investigations will likely delve into previously unexplored reaction pathways and mechanistic details. The unique strain of the cyclobutane (B1203170) ring, coupled with the electronic effects of the benzenesulfonyl group, may enable novel chemical transformations.
Researchers are expected to investigate reactions that take advantage of the inherent ring strain, potentially leading to the development of new ring-opening or ring-expansion methodologies. Mechanistic studies, employing both experimental and computational techniques, will be instrumental in elucidating the intricate details of these transformations, thereby enabling their rational application in complex molecule synthesis. A recent study on the conversion of cycloalkenes to cycloalkadienes highlighted the unprecedented reactivity of oxoammonium salts, suggesting that similar novel reactivity may be discovered for cyclobutane derivatives. nih.gov
Design and Synthesis of Highly Functionalized and Conformationally Constrained Scaffolds
The this compound framework serves as an excellent starting point for the creation of diverse and complex molecular scaffolds. mdpi.comosti.gov Future efforts will likely concentrate on the design and synthesis of highly functionalized and conformationally constrained derivatives. mdpi.comosti.gov This involves the strategic introduction of various substituents onto the cyclobutane ring, allowing for precise control over the molecule's three-dimensional shape and chemical properties.
The ability to create such tailored scaffolds is of particular interest in medicinal chemistry and materials science, where molecular shape and functionality are critical for biological activity and material properties, respectively. The development of multicomponent reactions could provide an efficient means to generate libraries of these complex molecules. nih.gov
Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies
In line with the growing emphasis on sustainable chemical practices, future research on this compound will undoubtedly incorporate green chemistry principles. unibo.it This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient. vu.nldntb.gov.uaresearchgate.netnih.gov
Key areas of focus will likely include the use of catalytic methods to improve atom economy, the exploration of bio-based starting materials, and the implementation of flow chemistry techniques for safer and more scalable production. vu.nlresearchgate.net By embracing these sustainable methodologies, the chemical community can ensure that the benefits of this compound chemistry are realized in an environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
